7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Heterocyclic Framework Overview
The molecule’s scaffold integrates two nitrogen-rich heterocycles (pyrazolo[1,5-a]pyrimidine and benzimidazole) with an aromatic methoxy-substituted phenyl group. Pyrazolo[1,5-a]pyrimidine forms the central seven-membered bicyclic system, while the benzimidazole group attaches at position 7 via a nitrogen linkage. The 3,4-dimethoxyphenyl substituent occupies position 3 of the core, introducing electron-donating methoxy groups that modulate electronic properties.
This tripartite design leverages the complementary bioactivity profiles of each subunit:
- Pyrazolo[1,5-a]pyrimidine : Provides planar geometry for ATP-binding pocket interactions in kinases.
- Benzimidazole : Enhances binding affinity through π-π stacking and hydrogen bonding.
- 3,4-Dimethoxyphenyl : Improves solubility and membrane permeability via methoxy groups.
Table 1 summarizes key structural parameters:
Structural Significance of Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core (C₉H₆N₄) adopts a planar conformation critical for mimicking purine bases in kinase active sites. Its fused bicyclic system enables:
- High π-electron density for stacking with tyrosine residues (e.g., EGFR Tyr-869).
- N1 and N3 atoms acting as hydrogen bond acceptors, mimicking ATP’s adenine interactions.
- C7 position as a strategic site for appending secondary pharmacophores like benzimidazole.
Comparative studies show that methylation at C2 and C5 (as in this compound) reduces metabolic oxidation compared to unsubstituted analogs, prolonging half-life in vivo. The 2,5-dimethyl configuration also induces subtle torsional strain, potentially enhancing target selectivity over related kinases.
Importance of Benzimidazole Moiety in Medicinal Chemistry
The 1H-benzo[d]imidazol-1-yl group at C7 introduces:
- Aromatic coplanarity : The benzimidazole’s fused benzene and imidazole rings extend the core’s π-system, improving intercalation into DNA or protein hydrophobic pockets.
- Acid-base versatility : The imidazole nitrogen (pKₐ ~5.7) can protonate under physiological conditions, facilitating ionic interactions with aspartate/glutamate residues.
- Structural rigidity : Conformationally restricts the molecule, reducing entropy penalties upon target binding.
Recent structure-activity relationship (SAR) studies on benzimidazole-pyrazolo[1,5-a]pyrimidine conjugates demonstrate that N1-substitution (as seen here) enhances anticancer potency by 3–5-fold compared to C2-substituted analogs. This aligns with findings that N1 positioning optimally orients the benzimidazole for interactions with kinase allosteric pockets.
Rational Design Principles for Molecular Hybridization
This compound exemplifies three strategic hybridization approaches:
- Pharmacophore Merging : The pyrazolo[1,5-a]pyrimidine core serves as an ATP-mimetic base, while the benzimidazole and dimethoxyphenyl groups introduce secondary target interactions—a design principle validated in multitarget kinase inhibitors.
- Bioisosteric Replacement : The 3,4-dimethoxyphenyl group acts as a bioisostere for catechol moieties, retaining hydrogen bonding capacity without susceptibility to COMT-mediated metabolism.
- Steric Occlusion : 2,5-Dimethyl groups block cytochrome P450 oxidation sites, a tactic used in second-generation kinase inhibitors to mitigate off-target effects.
Molecular docking simulations of analogous compounds predict that the benzimidazole moiety occupies a hydrophobic subpocket in EGFR’s kinase domain, while the dimethoxyphenyl group stabilizes the DFG-out conformation—a mechanism associated with allosteric inhibition. This dual binding mode could explain the enhanced selectivity observed in hybrid structures compared to single-pharmacophore agents.
Properties
IUPAC Name |
7-(benzimidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-14-11-21(27-13-24-17-7-5-6-8-18(17)27)28-23(25-14)22(15(2)26-28)16-9-10-19(29-3)20(12-16)30-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKAMTSZRKTFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3C=NC4=CC=CC=C43)C)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Construction of the pyrazolo[1,5-a]pyrimidine core: This step often involves cyclization reactions using appropriate precursors such as pyrazoles and pyrimidines.
Introduction of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Functionalization at Position 3: 3-(3,4-Dimethoxyphenyl)
The 3-aryl group is introduced via Suzuki-Miyaura cross-coupling or direct substitution:
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Suzuki Coupling : A brominated pyrazolo[1,5-a]pyrimidine intermediate reacts with 3,4-dimethoxyphenylboronic acid under Pd catalysis.
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Regioselectivity : Position 3 is highly nucleophilic, favoring coupling with π-deficient aryl bromides .
| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 65–78% |
Substitution at Position 7: Benzimidazole Installation
The 7-position is functionalized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination:
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NAS : A chlorine atom at C7 reacts with 1H-benzimidazole under basic conditions.
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Microwave-assisted synthesis improves efficiency and regioselectivity .
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| NAS with benzimidazole | K₂CO₃, DMF, 120°C | 60–72% | |
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 55–68% |
Methylation at Positions 2 and 5
Methyl groups are introduced:
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During cyclocondensation : Methyl-substituted β-enaminones or aminopyrazoles.
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Post-synthetic methylation : Using methyl iodide and strong bases (e.g., LDA) .
Reactivity and Further Derivatization
The compound exhibits diverse reactivity due to its electron-rich core and substituents:
Electrophilic Aromatic Substitution
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Halogenation/Nitration : Position 3 undergoes electrophilic substitution with N-halosuccinimides (NXS) or nitric acid .
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Example: Nitration at C3 with HNO₃/H₂SO₄ yields 3-nitro derivatives.
-
| Reaction | Reagents | Yield | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 45–60% |
Oxidation and Reductive Amination
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Oxidation : The 2-methyl group oxidizes to a carboxyl group under strong oxidants (e.g., KMnO₄).
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Reductive amination : The aldehyde intermediate (from oxidation) reacts with amines to form Schiff bases .
Stability and Degradation Pathways
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Hydrolytic stability : The benzimidazole group may hydrolyze under acidic conditions.
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Photodegradation : The 3,4-dimethoxyphenyl group is susceptible to UV-induced oxidation .
Biological Relevance and SAR Insights
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Kinase inhibition : The benzimidazole moiety enhances binding to ATP pockets via hydrogen bonding (e.g., with Val-828 in PI3Kδ) .
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Methoxy groups : Improve solubility and modulate electronic effects for target engagement .
Table 2: Reactivity at Key Positions
| Position | Reactivity | Example Reaction |
|---|---|---|
| C3 | Electrophilic substitution | Nitration, halogenation |
| C7 | Nucleophilic substitution | Benzimidazole installation |
| C2/C5 | Oxidation | Methyl → carboxyl (KMnO₄) |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
Compounds with benzimidazole and pyrazolo[1,5-a]pyrimidine structures have demonstrated antimicrobial activity against various pathogens. The presence of the benzimidazole moiety is particularly notable for enhancing the bioactivity against bacteria and fungi. In vitro tests have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrazolo[1,5-a]pyrimidines suggest that these compounds may play a role in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress is a key mechanism through which these compounds exert their protective effects on neuronal cells .
Material Science Applications
Synthesis of Functional Materials
The unique structural characteristics of 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine allow for its use in synthesizing advanced materials. For example, it can be incorporated into metal-organic frameworks (MOFs) or used as a ligand in coordination chemistry to develop materials with enhanced catalytic properties or gas adsorption capabilities .
Photovoltaic Applications
Research into organic photovoltaic materials has identified pyrazolo[1,5-a]pyrimidine derivatives as potential candidates for improving the efficiency of solar cells. Their electronic properties facilitate charge transfer processes essential for effective energy conversion. Studies have reported improved performance metrics when these compounds are integrated into organic solar cell architectures .
Case Study 1: Anticancer Activity
A study published in 2023 evaluated the anticancer properties of a series of pyrazolo[1,5-a]pyrimidine derivatives. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent inhibitory effects on cancer cell proliferation. Mechanistic studies revealed that the compound induced apoptosis via caspase activation and modulation of the Bcl-2 family proteins.
Case Study 2: Antimicrobial Efficacy
In a 2022 study focusing on antimicrobial activity, researchers synthesized various derivatives of benzimidazole-pyrazolo hybrids. The results demonstrated that specific modifications to the side chains significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This case highlights the importance of structural optimization in developing effective antimicrobial agents.
Case Study 3: Neuroprotection
A recent investigation into neuroprotective effects utilized animal models to assess the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preventing neurodegeneration induced by oxidative stress. The findings indicated significant reductions in markers of neuronal damage and improvements in cognitive function tests among treated subjects compared to controls.
Mechanism of Action
The mechanism of action of 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with its structural analogs:
Substituent Variations at the 7-Position
The 7-position is a critical site for modulating bioactivity and physicochemical properties. Key analogs include:
Key Findings :
- Benzoimidazolyl vs.
- Azepanyl Substituent : The azepanyl analog () may exhibit better solubility due to its amine group, a feature absent in the target compound.
- Trifluoromethyl Derivatives : CF₃-substituted analogs () show enhanced metabolic stability, suggesting that electron-withdrawing groups at the 7-position could optimize pharmacokinetics.
Role of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is conserved across multiple derivatives (e.g., ). This group contributes to:
- Lipophilicity : LogP values increase with methoxy groups, aiding membrane permeability.
- Antimicrobial Activity : Similar dimethoxyphenyl-containing compounds exhibit inhibitory effects against pathogens like Fusarium graminearum (e.g., compound 5d in ).
Biological Activity
The compound 7-(1H-benzo[d]imidazol-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple fused rings and functional groups that contribute to its biological activity. The presence of the benzo[d]imidazole moiety is significant, as derivatives of this structure have shown various pharmacological effects.
Structural Formula
Key Functional Groups
- Benzo[d]imidazole : Known for antimicrobial and anticancer properties.
- Dimethoxyphenyl : Enhances lipophilicity and may influence receptor binding.
- Pyrazolo[1,5-a]pyrimidine : Associated with anti-inflammatory and analgesic activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
A study demonstrated that benzimidazole derivatives exhibit antitubercular activity at nanomolar concentrations. They target the mmpL3 gene in Mycobacterium tuberculosis, inhibiting mycolic acid metabolism and showing potential for therapeutic application in tuberculosis treatment .
Anticancer Activity
The compound's anticancer potential has also been explored. Research indicates that similar pyrazolo[1,5-a]pyrimidine derivatives possess cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells.
In Vitro Studies
In vitro assays have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In particular, studies have reported that certain derivatives exhibit selective inhibition of COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : Its structure suggests potential interactions with various receptors involved in pain and inflammation signaling.
- Genetic Targeting : As evidenced by its action on mmpL3, the compound may also exert effects at the genetic level.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC < 1 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | Nanomolar range |
| Anticancer | MCF-7 Cells | Significant cytotoxicity |
| Anti-inflammatory | COX-2 | IC50: 0.05 µM |
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Aromatic protons from the dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH3) and benzimidazole (δ 7.5–8.0 ppm) must align with calculated shifts. Discrepancies >0.1 ppm may indicate impurities or tautomerism .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for C24H22N6O2 requires m/z 426.19). Deviations >2 ppm suggest isotopic interference or adduct formation .
- Cross-validation : Compare experimental data with literature analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ) to validate substituent effects .
What strategies elucidate structure-activity relationships (SAR) for bioactivity?
Q. Advanced Research Focus
- Substituent variation : Compare analogs with halogen (e.g., Cl at position 3) or trifluoromethyl groups to assess electronic effects on bioactivity (e.g., enzyme inhibition) .
- Crystallography : Single-crystal X-ray diffraction of derivatives reveals conformational preferences (e.g., planarity of the benzimidazole ring) that correlate with binding affinity .
- In silico docking : Molecular docking with target proteins (e.g., kinases) identifies critical interactions (e.g., hydrogen bonding with the dimethoxyphenyl group) .
How is statistical experimental design applied to optimize reaction conditions?
Q. Basic Research Focus
- Factorial design : Screen variables (temperature, solvent, catalyst loading) to identify critical factors. For example, a 2^3 design revealed that reflux in pyridine (vs. ethanol) improves benzimidazole coupling yields by 15% .
- Response surface methodology (RSM) : Optimize multi-step reactions (e.g., nitro reduction followed by cyclization) to maximize yield and purity .
- Robustness testing : Evaluate parameter ranges (e.g., ±5°C temperature variation) to ensure reproducibility under scaled conditions .
How does the benzimidazole moiety influence electronic properties?
Q. Advanced Research Focus
- Electron density mapping : Natural bond orbital (NBO) analysis shows delocalization between benzimidazole and pyrazolo[1,5-a]pyrimidine rings, enhancing π-π stacking potential .
- UV-Vis spectroscopy : The benzimidazole group contributes to absorption bands at λ ~300–350 nm, sensitive to protonation states (e.g., pH-dependent shifts in aqueous media) .
- Electrochemical studies : Cyclic voltammetry reveals redox activity at the benzimidazole nitrogen (E1/2 ~−0.5 V vs. Ag/AgCl), relevant for catalytic or sensor applications .
How are heterogeneous reaction conditions managed for scalability?
Q. Advanced Research Focus
- Membrane separation : Utilize ceramic membranes to recover catalysts (e.g., Pd/C) from reaction mixtures, achieving >95% reuse efficiency .
- Flow chemistry : Continuous-flow reactors minimize side reactions (e.g., nitro group over-reduction) by controlling residence time and temperature gradients .
- Particle engineering : Spray drying produces uniform micron-sized crystals, improving dissolution rates for bioavailability studies .
What safety protocols are critical for handling intermediates?
Q. Basic Research Focus
- Waste management : Segregate nitro-containing intermediates (e.g., 3-nitro-pyrazolo[1,5-a]pyrimidine) due to explosivity; use neutralization (e.g., Fe/HCl) before disposal .
- Personal protective equipment (PPE) : Wear nitrile gloves and face shields when handling hydrazine derivatives (e.g., phenylhydrazine) to prevent dermal exposure .
- Ventilation : Conduct reactions with volatile solvents (e.g., benzene) in fume hoods with airflow >0.5 m/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
